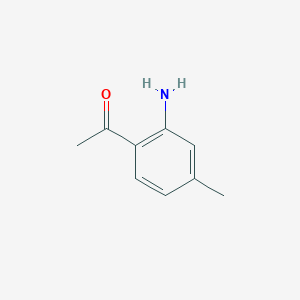

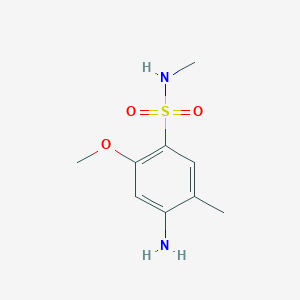

1-(2-氨基-4-甲基苯基)乙酮

描述

Synthesis Analysis

The synthesis of 1-(2-Amino-4-methylphenyl)ethanone-related compounds involves diverse chemical reactions, offering insights into the adaptability of this chemical framework. For instance, the compound 2-(4-Methylphenyl)-2-oxoethyl isonicotinate was synthesized through the reaction of isonicotinic acid with 2-bromo-1-(4-methylphenyl)ethanone in the presence of a base, demonstrating a method for incorporating the keto-phenyl structure into more complex molecules (Viveka et al., 2013).

Molecular Structure Analysis

The molecular and crystal structures of compounds related to 1-(2-Amino-4-methylphenyl)ethanone reveal significant insights into their stability and interactions. For instance, the crystallization in the triclinic system with detailed unit cell parameters indicates the importance of intermolecular interactions, such as C—H···O, in stabilizing the structure of synthesized compounds (Viveka et al., 2013).

Chemical Reactions and Properties

The reactivity of 1-(2-Amino-4-methylphenyl)ethanone derivatives under various conditions showcases the compound's versatility. For example, the identification of pyrolysis products of a new psychoactive substance related to this structure underlines the compound's stability and potential for transformation under heat (Texter et al., 2018).

Physical Properties Analysis

Studies on the physical properties of 1-(2-Amino-4-methylphenyl)ethanone derivatives, such as quantum chemical parameters, vibrational frequencies, and NMR studies, provide a comprehensive understanding of their characteristics. These analyses include calculations of ionization potential, electron affinity, and molecular orbitals, offering a detailed perspective on the physical aspects of these compounds (Karunanidhi et al., 2017).

Chemical Properties Analysis

The chemical properties of 1-(2-Amino-4-methylphenyl)ethanone and its derivatives are highlighted by their interactions with DNA and potential biological activities. For instance, the study of Schiff base ligands derived from this structure for DNA interaction and docking studies emphasizes the compound's relevance in biochemical applications (Kurt et al., 2020).

科学研究应用

荧光化学传感器的开发

4-甲基-2,6-二甲酰基苯酚(DFP)是创建能够检测各种分析物(包括金属离子、阴离子和中性分子)的化学传感器的关键荧光平台。基于DFP的化学传感器具有高选择性和灵敏度,已经得到广泛记录。鉴于结构关系和潜在的化学反应相似性,对类似1-(2-氨基-4-甲基苯基)乙酮的化合物的研究可能为这一领域提供替代结构以用于感应应用,增强特定分析物的选择性或灵敏度(Roy, 2021)。

环境清洁的先进氧化过程

针对水中污染物降解的先进氧化过程(AOPs)的研究突显了结构相关化合物产生各种氧化副产物的潜力。对类似1-(2-氨基-4-甲基苯基)乙酮的化合物的研究可以探索其降解途径、副产物和潜在的环境影响,有助于开发更高效和更安全的水处理方法(Qutob et al., 2022)。

民族植物学和阿育吠陀医学

对植物的民族植物学性质进行的调查突显了各种化合物(包括氨基酸、蛋白质和酚类物质)的多样化化学组成和治疗潜力。在这种背景下对1-(2-氨基-4-甲基苯基)乙酮的研究可能揭示新的药用应用或有助于了解相关植物的药理特性(Thakre Rushikesh et al., 2016)。

蛋白质稳态和化学分子伴侣

某些化合物在维持蛋白质稳态方面作为化学分子伴侣的治疗效果已经得到广泛研究。这些化合物可以防止蛋白质错误折叠,缓解内质网应激,并潜在地缓解各种病理。对类似1-(2-氨基-4-甲基苯基)乙酮的化合物的研究可以探索其作为化学分子伴侣的效用,为治疗与蛋白质错误折叠相关的疾病提供新途径(Kolb et al., 2015)。

安全和危害

属性

IUPAC Name |

1-(2-amino-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSDVMMCXGKRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552774 | |

| Record name | 1-(2-Amino-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Amino-4-methylphenyl)ethanone | |

CAS RN |

122710-21-8 | |

| Record name | 1-(2-Amino-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(1-Phenylethyl)amino]propanenitrile](/img/structure/B44935.png)

![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)